
(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 2-methylpiperidin-1-yl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, starting with the appropriate aromatic precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution, using reagents such as fluorine gas or fluorinating agents like Selectfluor.
Attachment of the 2-Methylpiperidin-1-yl Group: The 2-methylpiperidin-1-yl group is attached to the phenyl ring through nucleophilic substitution reactions, often involving the use of piperidine derivatives.
Formation of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, typically using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The fluoro group and the 2-methylpiperidin-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluoro and 2-methylpiperidin-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of the 2-methylpiperidin-1-yl group.
3-(Trifluoromethyl)phenylboronic acid: Lacks the fluoro and 2-methylpiperidin-1-yl groups.
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: Contains a methylcarbamoyl group instead of the 2-methylpiperidin-1-yl group.
Uniqueness
(3-Fluoro-5-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and 2-methylpiperidin-1-yl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H17BFNO2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
[3-fluoro-5-(2-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BFNO2/c1-9-4-2-3-5-15(9)12-7-10(13(16)17)6-11(14)8-12/h6-9,16-17H,2-5H2,1H3 |
InChIキー |
QCJJCGWZGLCBPR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)N2CCCCC2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14088540.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)
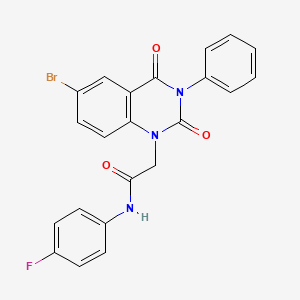
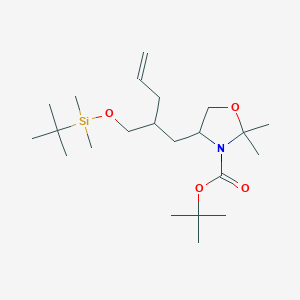
![1-(4-Tert-butylphenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088567.png)
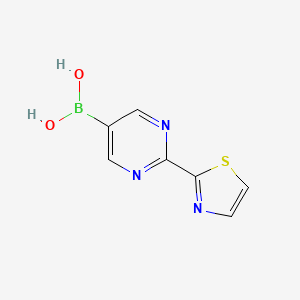
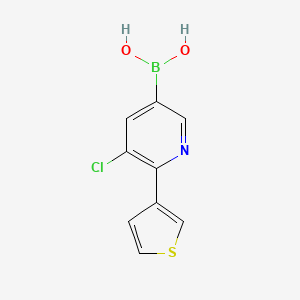
![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)
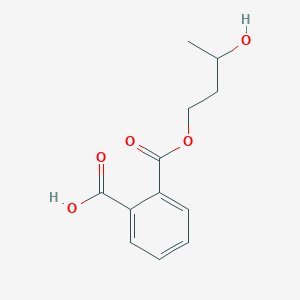
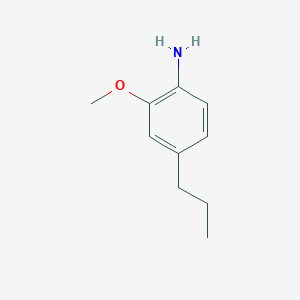
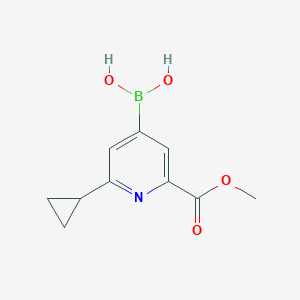
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)
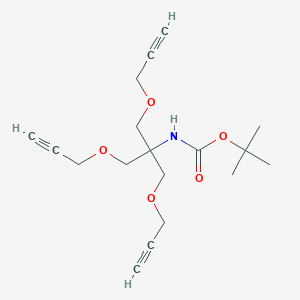
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
